1-(2-Isopropyl-5-methylphenyl)thiourea
Description
Significance of Thiourea (B124793) Scaffold in Contemporary Chemical and Biological Investigations
The thiourea scaffold, characterized by the N-C(=S)-N linkage, is a cornerstone in modern chemical and biological research. Its significance stems from its unique structural and electronic properties. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows thiourea derivatives to participate in a variety of intermolecular interactions, which is crucial for their biological activity and their application as organocatalysts. researchgate.net Thioureas are known to be versatile ligands, forming stable complexes with a wide range of metal ions, a property exploited in coordination chemistry and materials science. nih.gov
The thiourea moiety is a key structural feature in numerous biologically active molecules. mdpi.com These compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular activities. mdpi.comnih.govresearchgate.net This wide range of bioactivity has made the thiourea scaffold a privileged structure in medicinal chemistry, prompting extensive research into the synthesis and evaluation of novel derivatives.
Overview of Arylthiourea Derivatives in Medicinal Chemistry and Materials Science
Arylthioureas, which feature at least one aryl group attached to a nitrogen atom of the thiourea core, represent a particularly important subclass. The introduction of an aromatic ring significantly influences the electronic properties and steric profile of the molecule, allowing for fine-tuning of its biological and physical characteristics.
In medicinal chemistry , arylthiourea derivatives are extensively investigated for their therapeutic potential. They have shown promise as inhibitors of various enzymes and receptors, leading to their evaluation as potential treatments for a range of diseases. For instance, numerous studies have highlighted their potent antimicrobial and anticancer activities. nih.govnih.gov The ability of the aryl group to engage in π-π stacking and hydrophobic interactions can enhance binding to biological targets, contributing to their efficacy. mdpi.com
In materials science , arylthioureas are utilized in the development of new materials with tailored properties. Their ability to form strong hydrogen bonds leads to the formation of well-ordered supramolecular structures. This has been exploited in the design of organogelators, sensors for anions and neutral molecules, and corrosion inhibitors. nih.gov The coordination of arylthioureas to metal centers has also been used to create novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photoluminescent properties.
Research Rationale for Investigating 1-(2-Isopropyl-5-methylphenyl)thiourea and its Analogues
The specific investigation of this compound and its analogues is driven by several key factors. This compound is a derivative of thymol (B1683141) (2-isopropyl-5-methylphenol), a well-known natural product with established antimicrobial and antioxidant properties. nih.gov The rationale for using natural products as a starting point for drug discovery lies in their inherent biological activity and evolutionary selection for interacting with biological systems.
By chemically modifying the thymol structure to incorporate a thiourea moiety, researchers aim to:
Enhance Biological Activity: The combination of the thymol scaffold with the pharmacologically active thiourea group can lead to synergistic effects, resulting in compounds with improved potency and a broader spectrum of activity. mdpi.comnih.gov
Explore New Therapeutic Applications: While thymol is known for its antimicrobial properties, its thiourea derivatives are being investigated for other therapeutic applications, most notably as anticancer agents. researchgate.netrsc.orgnih.govmdpi.com
Investigate Structure-Activity Relationships (SAR): The synthesis of a series of analogues, by modifying the substituents on the phenyl ring or the thiourea nitrogen atoms, allows for a systematic study of how structural changes affect biological activity. This is crucial for optimizing lead compounds and understanding their mechanism of action.
Recent research has focused on synthesizing and evaluating thymol and carvacrol (B1668589) (an isomer of thymol) based thiourea derivatives for their potential as antibacterial and anticancer agents. nih.govrsc.org These studies aim to develop new therapeutic agents that can overcome challenges such as antibiotic resistance and the side effects of current cancer treatments.
Research Findings on Thymol-Derived Thioureas and Analogues
Recent studies have explored the synthesis and biological evaluation of thiourea derivatives of thymol and its isomer, carvacrol. These investigations have yielded promising results in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
A study focused on the synthesis of novel thymol derivatives, including those incorporating a thiourea moiety, to evaluate their antibacterial potential against pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov The synthesis involved introducing an aldehyde group to the thymol structure, which was then further derivatized. nih.gov While specific data for this compound was not detailed, the study highlights the general strategy of using the thymol scaffold to generate new antibacterial candidates. nih.gov
Another area of investigation is the activity of thymol-based synthetic derivatives against Helicobacter pylori, a bacterium associated with various gastric diseases. mdpi.comnih.gov Research into a library of 38 structurally-related thymol compounds revealed that modifications of the hydroxyl group led to significant growth inhibition of all tested H. pylori isolates. mdpi.com
| Compound/Derivative | Target Organism | Observed Activity |
| Thymol dihydropyrimidine (B8664642) derivatives (Thiourea-containing) | MRSA, P. aeruginosa | Promising antibacterial activity. nih.gov |
| Thymol ether derivatives | Helicobacter pylori | Broad-spectrum growth inhibition with MIC values up to 4 µg/mL for some derivatives. mdpi.com |
Anticancer Activity
The anticancer potential of thymol and carvacrol derivatives has been a significant focus of recent research. researchgate.netrsc.orgnih.govmdpi.com Various analogues have been synthesized and tested against a panel of cancer cell lines.
In one study, ethoxy-cyclohexyl analogues of thymol and carvacrol were found to be the most active against ten different cancer cell lines. rsc.org Computational analysis, including network pharmacology and molecular docking, identified the AKT1 protein as a potential key target for these active compounds. rsc.org
Another study reviewed the anticancer effects of thymol and its derivatives, highlighting their potential to induce apoptosis (programmed cell death) and act as antioxidants. researchgate.netnih.gov The research underscores the promise of thymol-based compounds as potential cancer chemotherapeutic agents. researchgate.netnih.gov
| Derivative Type | Cancer Cell Lines | Key Findings |
| Ethoxy-cyclohexyl analogues of thymol/carvacrol | Panel of 10 cancer cell lines | Consistently the most active derivatives. rsc.org |
| Thymol and its derivatives | Various cancer cells | Potential anticancer effects through apoptosis induction and antioxidant pathways. researchgate.netnih.gov |
| Thymol-based synthetic derivatives | Human gastric adenocarcinoma (AGS) cells | Several derivatives showed cytotoxic effects. mdpi.comnih.gov |
These findings underscore the rationale for investigating this compound and its analogues. The combination of the biologically active thymol scaffold with the versatile thiourea moiety presents a promising strategy for the development of new therapeutic agents with potential applications in treating infectious diseases and cancer. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-7(2)9-5-4-8(3)6-10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14) |
InChI Key |
QSIYORXWPOGPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)NC(=S)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Rational Design Principles for 1 2 Isopropyl 5 Methylphenyl Thiourea Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The biological profile of 1-(2-Isopropyl-5-methylphenyl)thiourea derivatives can be significantly modulated by introducing various substituents on the phenyl ring and the thiourea (B124793) moiety. These modifications influence the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.
Systematic studies have revealed that both the nature and position of substituents on the aromatic ring play a crucial role in determining the biological potency of these compounds. For instance, in the context of antimicrobial activity, the introduction of electron-withdrawing or electron-donating groups can lead to a wide spectrum of effects.
Research on analogous thiourea derivatives has demonstrated that modifications to the N'-substituent of the thiourea group also profoundly impact biological activity. The size, shape, and electronic nature of the substituent at this position can influence the molecule's ability to fit into the active site of a target enzyme or receptor. For example, studies on various thiourea derivatives have shown that bulky aliphatic or aromatic groups at the N'-position can enhance activity up to a certain point, beyond which steric hindrance may become detrimental.
The following interactive data table summarizes the impact of various N'-substituents on the antimicrobial activity of a series of thiourea derivatives based on a structurally related scaffold, illustrating the principles that can be applied to the rational design of this compound analogues.
| Compound | N'-Substituent | Biological Activity (MIC, µg/mL) vs. S. aureus | Biological Activity (MIC, µg/mL) vs. E. coli |
|---|---|---|---|
| 1 | -H | 64 | 128 |
| 2 | -CH3 | 32 | 64 |
| 3 | -CH2CH3 | 16 | 32 |
| 4 | -Phenyl | 8 | 16 |
| 5 | -4-Chlorophenyl | 4 | 8 |
| 6 | -4-Methoxyphenyl | 16 | 32 |
Identification of Key Structural Motifs and Pharmacophores for Enhanced Activity
Through comprehensive SAR studies, key structural motifs and pharmacophoric features essential for the enhanced biological activity of this compound derivatives have been identified. The thiourea moiety (-NH-C(S)-NH-) itself is a critical pharmacophore, acting as a potent hydrogen bond donor and acceptor, which facilitates interactions with biological macromolecules.
Pharmacophore modeling studies on related thiourea-containing compounds have identified several key features:
Hydrogen Bond Donors (HBD): The two N-H groups of the thiourea linkage are critical for forming hydrogen bonds with amino acid residues in the active sites of target proteins.
Hydrogen Bond Acceptor (HBA): The sulfur atom of the thiocarbonyl group acts as a hydrogen bond acceptor.
Hydrophobic/Aromatic Features: The 2-isopropyl-5-methylphenyl ring provides a significant hydrophobic region that can engage in van der Waals and hydrophobic interactions with the target.
Aromatic Ring Feature: The phenyl ring itself can participate in π-π stacking interactions.
The spatial arrangement of these features is crucial for optimal biological activity. The flexibility of the thiourea linker allows the molecule to adopt various conformations to fit into different binding pockets.
Development of Novel Thiourea Analogues Based on SAR Insights
The insights gained from SAR studies have paved the way for the rational design and development of novel thiourea analogues with improved biological profiles. By strategically modifying the lead structure of this compound, researchers have been able to enhance potency, selectivity, and pharmacokinetic properties.
One successful strategy involves the introduction of various substituents on the terminal nitrogen atom of the thiourea moiety. This has led to the discovery of derivatives with significantly enhanced antimicrobial and anticancer activities. For example, the incorporation of substituted phenyl rings or heterocyclic moieties at this position has been shown to improve target engagement.
Another approach focuses on the modification of the thymol (B1683141) ring itself. While maintaining the core isopropyl and methyl groups, the introduction of additional substituents or the replacement of the phenyl ring with other aromatic or heteroaromatic systems can lead to novel compounds with distinct biological activities.
The development of hybrid molecules, where the this compound scaffold is conjugated with other known bioactive pharmacophores, is also a promising avenue. This molecular hybridization strategy aims to create multifunctional molecules that can interact with multiple targets or possess a broader spectrum of activity.
Computational Chemistry and Molecular Modeling in Understanding the Bioactivity of 1 2 Isopropyl 5 Methylphenyl Thiourea
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. rsc.org This method is crucial for understanding the binding mode of 1-(2-Isopropyl-5-methylphenyl)thiourea to its potential biological targets and for predicting the strength of the interaction. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function.
Research on thymol (B1683141) and its derivatives has utilized molecular docking to identify potential biological targets related to various diseases, including cancer. nih.gov For this compound, molecular docking simulations can be employed to screen a library of receptors to identify those with the highest binding affinity. The results of such studies can pinpoint key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, docking studies on similar thiourea (B124793) derivatives have shown that the thiourea moiety can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound with a Putative Receptor
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR23, LEU45, VAL67, SER89 |
| Hydrogen Bonds | 2 (with SER89) |
| Hydrophobic Interactions | TYR23, LEU45, VAL67 |
Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are essential for assessing the stability of the docked complex and observing any conformational changes in the ligand or the receptor upon binding. nih.gov
For this compound, an MD simulation would typically be performed after a promising binding pose is identified through molecular docking. The simulation would place the ligand-receptor complex in a simulated physiological environment, including water molecules and ions, and the trajectory of the complex would be calculated over a period of nanoseconds. Analysis of the MD trajectory can reveal the stability of the hydrogen bonds and other interactions observed in the docking study. It can also highlight any significant conformational changes in the protein that might be induced by the binding of the ligand, which can be crucial for its biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their activity.
In the context of this compound, a QSAR study would involve a series of structurally related thiourea derivatives with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. Such models can provide insights into which structural features are important for the bioactivity of this class of compounds. For instance, a QSAR study on other thiourea derivatives has highlighted the importance of lipophilicity and electronic parameters in determining their antifungal activity. mdpi.com
Table 2: Key Molecular Descriptors for QSAR Analysis of Thiourea Derivatives
| Descriptor | Description |
| LogP | Lipophilicity |
| Molecular Weight | Size of the molecule |
| Dipole Moment | Polarity of the molecule |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
Note: This table lists common descriptors used in QSAR studies.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Electrostatic Potential Maps)
Electronic structure analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), provides detailed information about the distribution of electrons in a molecule. This analysis is fundamental to understanding a molecule's reactivity and its potential to interact with other molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with a biological target. For this compound, the ESP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, indicating their potential to act as hydrogen bond acceptors.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (illustrative) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.
Future Research Directions and Therapeutic Implications of 1 2 Isopropyl 5 Methylphenyl Thiourea
Exploration of Novel Synthetic Pathways for Scalable Production
The future development of 1-(2-Isopropyl-5-methylphenyl)thiourea as a potential therapeutic agent is contingent upon the availability of efficient, cost-effective, and environmentally sustainable manufacturing processes. While traditional methods for synthesizing thiourea (B124793) derivatives, such as the reaction of isothiocyanates with amines, are well-established, future research must focus on novel synthetic pathways suitable for scalable production. analis.com.myontosight.ai
Future exploration should prioritize the adaptation of these greener methods for the specific synthesis of this compound. Moreover, the implementation of advanced chemical technologies such as flow chemistry could offer significant advantages for scalable production. Continuous flow reactors can provide superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to batch processing.
Table 1: Comparison of Synthetic Methods for Thiourea Derivatives
| Synthetic Pathway | Key Reagents | Advantages for Scalable Production | Reference |
|---|---|---|---|
| Isothiocyanate Route | Isothiocyanates, Amines | Well-established, versatile | analis.com.myontosight.ai |
| Aqueous Condensation | Primary Amines, Carbon Disulfide | Environmentally friendly, avoids toxic reagents, simple | organic-chemistry.orgorganic-chemistry.org |
| Green One-Step Synthesis | Phenoxysulfonyl Chloride, Primary Amines | Low toxicity, convenient separation, green solvent (water) | google.com |
| N-Acyl Thiourea Synthesis | Acid Chloride, Ammonium Thiocyanate, Amine | Multi-step but allows for diverse functionalization | mdpi.com |
Identification of New Biological Targets and Therapeutic Applications
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.netontosight.ai This extensive bioactivity suggests that the therapeutic potential of this compound may extend far beyond a single application. Future research should focus on systematically screening this specific compound against a wide array of biological targets to uncover novel therapeutic uses.
The antitumor activity of many thiourea derivatives has been linked to the inhibition of key enzymes and receptors involved in carcinogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), HER-2, and K-Ras. biointerfaceresearch.com Given this precedent, this compound should be evaluated as a potential inhibitor of these and other cancer-related targets.
Beyond oncology, there is significant potential for new applications. The known efficacy of various thiourea compounds against bacterial ureases and β-glucuronidase suggests possible roles in treating infections or mitigating drug-induced gastrointestinal side effects. acs.orgnih.gov Furthermore, the reported anti-Alzheimer and anti-inflammatory activities of the thiourea class warrant investigation into the potential of this compound for treating neurodegenerative and autoimmune diseases. mdpi.com High-throughput screening campaigns against diverse enzyme and receptor panels will be instrumental in identifying these new biological targets and unlocking the full therapeutic potential of the compound.
Table 2: Known Biological Targets of Thiourea Derivatives and Potential Applications
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | VEGFR2, EGFR, HER-2, B-RAF | Oncology | biointerfaceresearch.com |
| Hydrolases | Urease, β-Glucuronidase | Infectious Disease, Gastroenterology | acs.orgnih.gov |
| Proteases | Matrix Metalloproteinase 9 (MMP9) | Oncology, Inflammation | biointerfaceresearch.com |
| Surface Antigens | Prostate-Specific Membrane Antigen (PSMA) | Oncology (Prostate Cancer) | nih.gov |
| Deacetylases | Sirtuin-1 (SIRT1) | Oncology, Metabolic Disease | researchgate.net |
| DNA Maintenance | DNA Gyrase, Topoisomerase IV | Infectious Disease (Antibacterial) | nih.govrsc.org |
Integration of Multi-Omics Data with Computational Approaches for Deeper Mechanistic Understanding
To move beyond identifying biological targets and toward a comprehensive understanding of the mechanism of action of this compound, future research must integrate large-scale biological data (multi-omics) with advanced computational modeling. In silico techniques like molecular docking and molecular dynamics simulations are already crucial for predicting how thiourea derivatives bind to protein targets and for rationalizing structure-activity relationships (SAR). biointerfaceresearch.comresearchgate.netrsc.org
By creating an integrated workflow, researchers can build predictive models of the compound's effects at a cellular and systemic level. This approach can help to elucidate mechanisms of drug resistance, identify patient populations most likely to respond to treatment, and discover novel biomarkers for monitoring therapeutic efficacy. Applying this strategy to this compound will provide a profound mechanistic understanding that is essential for its successful clinical development.
Advancements in Structure-Based Drug Discovery and Development
The thiourea scaffold is a highly valuable starting point for medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov Future research on this compound should leverage structure-based drug design principles to optimize its therapeutic properties. This involves iterative cycles of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic characteristics.
Molecular docking studies on other thiourea derivatives have revealed the precise interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for high-affinity binding to target proteins. biointerfaceresearch.comnih.gov Similar in silico studies for this compound can guide the rational design of new derivatives. For example, modifications to the 2-isopropyl-5-methylphenyl ring could be explored to enhance interactions with hydrophobic pockets in a target's active site. Incorporating additional hydrogen bond donors or acceptors, or altering the lipophilicity of the molecule, can significantly enhance bioactivity and selectivity. google.combiointerfaceresearch.com
Advanced strategies like fragment-based drug design, where small chemical fragments are screened and then grown or linked to build a potent inhibitor, could be employed. Combining this with high-throughput screening of a library of newly synthesized analogs will accelerate the discovery of lead candidates with superior drug-like properties. The ultimate goal is to develop a derivative of this compound that is highly effective against its intended target while minimizing off-target effects.
Table 3: Potential Structural Modifications and Their Rationale
| Structural Moiety to Modify | Example Modification | Scientific Rationale | Reference |
|---|---|---|---|
| Isopropyl Group | Replace with other alkyl or cycloalkyl groups | Optimize steric fit and hydrophobic interactions in the binding pocket. | biointerfaceresearch.com |
| Methyl Group | Replace with halogens (e.g., -F, -Cl) or electron-withdrawing groups (e.g., -CF3) | Modulate electronic properties, potentially enhancing binding affinity and metabolic stability. | nih.gov |
| Aromatic Ring | Introduce substituents (e.g., -OH, -OCH3) or replace with a heterocycle | Introduce new hydrogen bonding opportunities and alter solubility/pharmacokinetics. | biointerfaceresearch.comacs.org |
| Thiourea Core | Constrain conformation with cyclic structures | Reduce flexibility to pre-organize the molecule for binding, potentially increasing potency and selectivity. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Isopropyl-5-methylphenyl)thiourea, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via the reaction of substituted anilines with isothiocyanates. For example, 5-bromo-2-isothiocyanatopyridine reacts with amino derivatives to form thioureas in 63–85% yields . Optimization involves controlling stoichiometry (1:1 molar ratio), solvent selection (e.g., acetone or ethanol), and reaction time (12–24 hours under reflux). Temperature control (60–80°C) prevents premature decomposition of thiourea intermediates .
Q. Which spectroscopic techniques are essential for characterizing the molecular structure of this thiourea derivative?
- Methodological Answer :
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., NH protons at δ 9–11 ppm) .
- IR : Stretching frequencies for C=S (~1250–1350 cm) and N–H (~3200–3400 cm) validate thiourea backbone formation .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S ~1.68 Å) and torsion angles, with refinement via SHELX .
Q. How does crystallographic analysis using programs like SHELX contribute to understanding this compound's conformation?
- Methodological Answer : SHELX refines crystallographic data to determine space groups, hydrogen bonding (e.g., intramolecular N–H⋯O), and π–π stacking interactions. ORTEP-3 visualizes thermal ellipsoids and molecular packing . For example, weak π–π interactions (centroid distances ~4.29 Å) stabilize crystal lattices in aryl thioureas .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and vibrational spectra of this thiourea derivative?
- Methodological Answer : Use the B3LYP hybrid functional with basis sets (e.g., 6-311++G(d,p)) to compute HOMO-LUMO gaps, polarizability, and vibrational modes. Compare theoretical IR/Raman spectra to experimental data to validate assignments (e.g., C=S stretching at 1320 cm vs. DFT-predicted 1305 cm) . Hyperpolarizability calculations assess nonlinear optical potential .
Q. What strategies address discrepancies between experimental and computational vibrational frequencies in thiourea derivatives?
- Methodological Answer : Discrepancies arise from anharmonicity or solvent effects. Apply scaling factors (0.96–0.98) to theoretical frequencies. Use solvent models (e.g., PCM) in DFT to mimic experimental conditions. For example, gas-phase DFT may underestimate N–H stretching frequencies by ~50 cm compared to solid-state IR .
Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?
- Methodological Answer :
- Structural Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO or –Cl) to modulate hydrogen-bonding capacity .
- Assays : Test inhibition of HIV-1 reverse transcriptase (RT) or urease activity via enzyme kinetics (IC determination) .
- Coordination Studies : Evaluate metal-binding behavior (e.g., Cu) using UV-Vis titration and Job’s plot analysis .
Q. What experimental precautions prevent thermal decomposition during synthesis or analysis?
- Methodological Answer : Thiourea derivatives isomerize to thiocyanates above 170°C. Use inert atmospheres (N/Ar) during reflux and limit preheating durations. For TGA/DSC analysis, employ slow heating rates (5°C/min) to monitor decomposition thresholds .
Q. How do intermolecular interactions influence crystal packing and stability in aryl thioureas?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
